Technical Guide: 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine (CAS 1242241-03-7)
Technical Guide: 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine (CAS 1242241-03-7)
Executive Summary
2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine is a bifunctional heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its structure features a pyridine core substituted at the 2- and 6-positions, creating an electronic "push-pull" system that is highly valuable for divergent synthesis.
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The "Pull": The 2-chloro substituent serves as an electron-withdrawing leaving group, priming the molecule for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or further nucleophilic aromatic substitution (SNAr).
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The "Push": The 6-[2-(pyrrolidin-1-yl)ethoxy] chain acts as a solubilizing pharmacophore. The basic pyrrolidine nitrogen (pKa ~9.5) improves aqueous solubility and oral bioavailability, a critical parameter in drug design optimization (Lipinski’s Rule of 5).
This guide details the physicochemical properties, synthetic pathways, and handling protocols for this intermediate, designed for researchers optimizing lead compounds.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| CAS Number | 1242241-03-7 | Unique Identifier |
| IUPAC Name | 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |
| Molecular Formula | C₁₁H₁₅ClN₂O | |
| Molecular Weight | 226.70 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/salt form |
| Solubility | Soluble in DCM, Methanol, DMSO, EtOAc | Poor solubility in water (free base) |
| pKa (Predicted) | ~3.5 (Pyridine N), ~9.4 (Pyrrolidine N) | Basic tail aids lysosomal trapping |
| LogP (Predicted) | 2.1 - 2.5 | Lipophilic enough for membrane permeability |
Synthetic Pathway: Mechanism & Control
The synthesis of CAS 1242241-03-7 relies on a controlled Nucleophilic Aromatic Substitution (SNAr). The reaction involves the displacement of one chloride from 2,6-dichloropyridine by the alkoxide generated from 1-(2-hydroxyethyl)pyrrolidine.
The Challenge: Mono- vs. Bis-Substitution
The primary synthetic risk is over-reaction . Since the starting material (2,6-dichloropyridine) has two equivalent leaving groups, high temperatures or excess alkoxide can lead to the formation of the 2,6-bis-substituted byproduct, which is difficult to separate.
Control Strategy:
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Stoichiometry: Use a slight deficit or exact equivalent (1.0 eq) of the alcohol.
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Temperature: Conduct the addition at 0°C to kinetically favor the mono-substituted product.
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Solvent: THF is preferred over DMF for easier workup, though DMF increases reaction rate.
Visualization: Synthesis Workflow
Figure 1: SNAr reaction pathway emphasizing the competition between mono-substitution (Target) and bis-substitution (Impurity).
Experimental Protocol: Synthesis & Purification
Safety Warning: Sodium hydride (NaH) is pyrophoric and reacts violently with moisture. Perform all steps under an inert atmosphere (Nitrogen or Argon). 2,6-Dichloropyridine is an irritant.[1]
Step-by-Step Procedure
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Preparation of Alkoxide:
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To a flame-dried 250 mL round-bottom flask equipped with a stir bar and nitrogen inlet, add Sodium Hydride (60% dispersion in oil, 1.2 eq).
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Wash NaH with anhydrous hexanes (2x) to remove oil if high purity is required (optional).
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Add anhydrous THF (Tetrahydrofuran, 10 mL/g of substrate) and cool to 0°C in an ice bath.
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Dropwise add 1-(2-Hydroxyethyl)pyrrolidine (1.0 eq) dissolved in minimal THF. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
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Coupling Reaction:
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In a separate flask, dissolve 2,6-Dichloropyridine (1.0 eq) in anhydrous THF.
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Transfer the alkoxide solution via cannula (or syringe) dropwise into the 2,6-dichloropyridine solution at 0°C. Crucial: Adding the alkoxide TO the pyridine ensures the pyridine is always in excess, minimizing bis-substitution.
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Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
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Workup:
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Quench the reaction carefully with saturated aqueous NH₄Cl solution at 0°C.
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Dilute with water and extract with Ethyl Acetate (3x).
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Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification:
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The crude residue is typically a yellow oil.
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Purify via Flash Column Chromatography on Silica Gel.
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Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (to prevent streaking of the basic amine).
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Applications in Drug Discovery[1][5][9]
This scaffold is a "privileged structure" because it addresses two common medicinal chemistry hurdles simultaneously: Target Engagement and ADME Properties .
Divergent Synthesis Strategy
Once synthesized, the remaining 2-Chloro group becomes a versatile handle for late-stage diversification.
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Pathway A (Suzuki Coupling): Reaction with aryl boronic acids to create bi-aryl systems (common in kinase inhibitors like JAK or ALK inhibitors).
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Pathway B (Buchwald-Hartwig): Reaction with amines to create 2,6-diaminopyridine derivatives.
Visualization: Downstream Utility
Figure 2: Divergent synthetic applications. The chloro-handle allows the scaffold to be transformed into diverse bioactive classes.
Quality Control & Characterization
To validate the identity of CAS 1242241-03-7, the following NMR signals are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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Pyridine Ring: Look for the triplet at ~7.5 ppm (H-4) and two doublets at ~6.7 ppm and ~6.9 ppm (H-3, H-5). The asymmetry confirms mono-substitution.
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Ether Linkage: A triplet at ~4.4 ppm (-O-CH₂-).
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Pyrrolidine Core: A triplet at ~2.9 ppm (-CH₂-N-) and multiplet at ~1.8 ppm (pyrrolidine ring protons).
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LC-MS:
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Expect a parent ion [M+H]⁺ at m/z ~227.1.
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Isotope pattern: The presence of Chlorine will show a characteristic M+2 peak (~33% height of M peak) at m/z 229.1.
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References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54683344 (Related Structure: 2-Chloro-6-(2-pyrrolidin-1-ylethoxy)pyridine). Retrieved from
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Capot Chemical Co., Ltd. Safety Data Sheet (SDS) for Pyridine Derivatives.[2] (General handling of halogenated pyridines).[3][2] Retrieved from [2]
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Jubilant Ingrevia. 2-Chloro-6-methoxypyridine Safety Data Sheet. (Analogous structure safety data). Retrieved from
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Beilstein Journal of Organic Chemistry. Synthesis of Pyrrolidine Derivatives in Drug Discovery. (Context on pyrrolidine pharmacophores). Retrieved from
